1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-3-(propan-2-yl)urea
Description
This compound is a urea-substituted 1,4-benzodiazepine derivative with the molecular formula C₂₈H₂₈N₄O₃ and a molecular weight of 468.5 g/mol . Its structure features a 1,4-benzodiazepine core substituted at the N1 position with a 2-(2-methylphenyl)-2-oxoethyl group and at the C3 position with a 3-(propan-2-yl)urea moiety.
Properties
IUPAC Name |
1-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-18(2)29-28(35)31-26-27(34)32(17-24(33)21-14-8-7-11-19(21)3)23-16-10-9-15-22(23)25(30-26)20-12-5-4-6-13-20/h4-16,18,26H,17H2,1-3H3,(H2,29,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOZODSRKXBGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-3-(propan-2-yl)urea is a member of the benzodiazepine family, which is known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodiazepine core substituted with various functional groups. Its molecular formula is , and it has a molecular weight of approximately 548.66 g/mol. The presence of the benzodiazepine moiety suggests potential interactions with central nervous system (CNS) receptors.
Antidepressant and Anxiolytic Effects
Research indicates that compounds within the benzodiazepine class exhibit significant antidepressant and anxiolytic properties. For instance, studies have shown that related derivatives can modulate neurotransmitter systems, particularly enhancing GABAergic activity, which is crucial for anxiety and mood regulation .
Antimicrobial Properties
Benzodiazepines have also been explored for their antimicrobial activities. A related study highlighted that certain derivatives possess antibacterial effects against various pathogenic bacteria, suggesting that modifications to the benzodiazepine structure could yield compounds with enhanced antimicrobial efficacy .
Gastrin/Cholecystokinin Receptor Antagonism
Notably, a closely related compound has been identified as a potent antagonist of the gastrin/cholecystokinin (CCK)-B receptor . This receptor plays a significant role in gastrointestinal physiology and is implicated in various disorders. The ability of these compounds to selectively block this receptor may open avenues for therapeutic interventions in gastrointestinal diseases .
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- GABA Receptor Modulation : Enhances inhibitory neurotransmission through GABA_A receptors.
- Receptor Antagonism : Blocks specific receptors involved in gastrointestinal signaling, potentially reducing symptoms associated with hypersecretion.
- Antimicrobial Action : Disrupts bacterial cell wall synthesis or function, leading to cell death.
Chemical Reactions Analysis
Hydrolysis and Stability
The compound’s stability under physiological and synthetic conditions is influenced by its functional groups:
a. Urea Group Hydrolysis
Under strongly acidic (pH < 2) or basic (pH > 10) conditions, the urea linkage undergoes hydrolysis to form corresponding amines and carbonyl compounds. For example:
This reaction is slow at neutral pH but accelerates in extreme conditions .
b. Benzodiazepine Ring Opening
The diazepine ring is susceptible to nucleophilic attack. In aqueous alcohols, ring opening occurs at elevated temperatures (>60°C), yielding quinazoline derivatives .
Pharmacological Degradation
In biological systems, enzymatic hydrolysis dominates:
a. Liver Microsomal Metabolism
Cytochrome P450 enzymes (e.g., CYP3A4) oxidize the 2-methylphenyl group to a hydroxylated derivative, which is subsequently glucuronidated for excretion .
b. Plasma Esterase Activity
The 2-oxoethyl side chain undergoes esterase-mediated cleavage, producing a carboxylic acid derivative .
Reactivity in Synthetic Modifications
a. Amide Alkylation
The secondary amine in the benzodiazepine ring reacts with alkyl halides (e.g., methyl iodide) in DMF to form tertiary amines, enhancing lipophilicity.
b. Ketone Reduction
The 2-oxoethyl group is reduced to a hydroxyl group using NaBH₄ or LiAlH₄, though this alters pharmacological activity .
Stability Under Storage Conditions
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Chlorine or fluorine atoms (e.g., in ) enhance receptor binding but may increase toxicity.
- Urea vs. Classical BZD Moieties : Urea derivatives (e.g., target compound, ) exhibit distinct binding modes compared to traditional BZDs (e.g., Methylclonazepam). Urea groups may interact with additional receptor subpockets, reducing dependence liabilities .
Pharmacological Profiles
GABAₐ Receptor Affinity
- Oxadiazole Derivatives (e.g., Compound 7i) : Demonstrated IC₅₀ values lower than diazepam in radioligand binding assays, indicating stronger GABAₐ affinity .
- DCUK-OEt (Non-BZD Modulator): Acts independently of the classical BZD binding site, showing supra-additive effects with flunitrazepam .
- Target Compound : Structural alignment with estazolam (a BZD agonist) suggests possible agonism at the α/γ subunit interface .
Behavioral Effects
- Compound 6 (Oxadiazole-amino derivative): Effective in pentylenetetrazole-induced convulsion tests (ED₅₀ = 12 mg/kg) .
- Quinoline Derivatives (CGS 9896, PK 9084): Anxiolytic without benzodiazepine-like discriminative stimulus effects .
- Target Compound: No direct data, but urea-linked BZDs often show reduced sedation compared to classical analogs .
Structure-Activity Relationships (SAR)
- Position 5 Substitution : A phenyl group at C5 (common in target compound and analogs) is critical for GABAₐ receptor interaction .
- Polar Withdrawing Groups: Nitro or cyano groups (e.g., Compound 7i) enhance hypnotic activity but may reduce metabolic stability .
- Urea Linkers : Improve water solubility and reduce CNS side effects compared to ester or ketone moieties .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
A split-plot factorial design is advised, incorporating variables like reaction temperature, solvent polarity, and catalyst loading. For example, highlights the use of randomized blocks with split-split plots to isolate variables such as yield and purity. Four replicates per condition are recommended to account for batch variability, with HPLC and NMR used for real-time monitoring of intermediates (e.g., oxoethyl and benzodiazepine moieties) .
Q. Which analytical techniques are most reliable for verifying the purity and structural integrity of the compound?
High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are critical for confirming molecular weight and stereochemistry. X-ray crystallography (as in ) can resolve ambiguities in tautomeric forms or regioselectivity issues, particularly for the 1,4-benzodiazepine core . Purity should be assessed via reverse-phase HPLC with a C18 column (≥95% purity threshold) and photodiode array detection to identify co-eluting impurities .
Q. How can researchers design initial biological activity screens for this compound?
Use a tiered approach:
- Tier 1: Broad-spectrum antimicrobial assays (e.g., agar diffusion against Gram-positive/negative bacteria and fungi) as described in .
- Tier 2: Target-specific assays (e.g., kinase inhibition profiling or GPCR binding studies) using radioligand displacement or fluorescence polarization .
- Tier 3: Cytotoxicity screening in HEK293 or HepG2 cells to establish selectivity indices .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported bioactivity data across studies?
Comparative meta-analysis of dose-response curves (IC50/EC50 values) under standardized conditions (pH 7.4, 37°C) is essential. For instance, notes discrepancies in antimicrobial efficacy, which may arise from variations in bacterial strain susceptibility or solvent effects (e.g., DMSO concentration ≤0.1%). Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. How can structure-activity relationship (SAR) studies be structured to improve potency?
Focus on modular modifications:
- Core: Introduce electron-withdrawing groups (e.g., -CF3) at the 2-methylphenyl moiety to enhance metabolic stability ().
- Side chains: Replace the isopropyl urea group with cyclopropyl or tert-butyl variants to assess steric effects on target engagement ().
- Computational support: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to prioritize synthetically feasible analogs () .
Q. What environmental fate studies are required for this compound under regulatory guidelines?
Adopt the INCHEMBIOL framework ():
- Phase 1: Determine logP (octanol-water) and soil adsorption coefficients (Kd) via shake-flask methods.
- Phase 2: Aquatic toxicity testing in Daphnia magna (48-h LC50) and algal growth inhibition (OECD 201).
- Phase 3: Biodegradation assays (OECD 301F) to assess persistence in wastewater .
Q. How can computational modeling predict metabolic pathways and toxicity?
Leverage ADMET predictors (e.g., SwissADME, ProTox-II) to identify likely Phase I/II metabolites. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). For neurotoxicity risks, use Caenorhabditis elegans models to evaluate acetylcholinesterase inhibition ( ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
